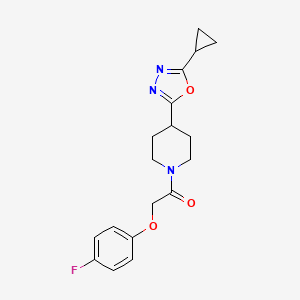
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Cytochrome P450 Interaction
The biotransformation pathways involving similar compounds have been explored, notably in the context of prasugrel metabolites, indicating the significance of cytochrome P450 enzymes in their metabolism. Research highlights the enzymatic formation of active metabolites through deesterification and subsequent cytochrome P450-mediated reactions, offering insights into potential drug interaction mechanisms and metabolic pathways that could be relevant for understanding the metabolism of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone. Such studies elucidate the roles of CYP3A4 and CYP2B6 in the formation of pharmacologically active metabolites, which could provide a basis for predicting drug-drug interactions and optimizing dosing strategies for compounds with similar metabolic profiles (Rehmel et al., 2006).
Synthesis and Characterization for Biological Applications
Research on the synthesis, spectroscopic characterization, and the potential biological applications of structurally similar compounds has been conducted, highlighting the versatility of the 1,3,4-oxadiazole moiety. One study demonstrates the synthesis of a compound utilizing a click chemistry approach, leading to its structural characterization and the evaluation of its cytotoxicity. Such research underscores the importance of 1,3,4-oxadiazole derivatives in developing new molecules with potential pharmacological applications, suggesting avenues for exploring the scientific applications of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in similar contexts (Govindhan et al., 2017).
Antimicrobial Activity
The synthesis and antimicrobial activity of compounds incorporating the 1,3,4-oxadiazole structure have been explored, indicating potential applications in addressing microbial resistance. By synthesizing and evaluating the antimicrobial efficacy of such compounds, researchers can identify new therapeutic agents against various bacterial strains. This avenue of research suggests the potential of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone derivatives to serve as bases for developing novel antimicrobial agents, contributing to the fight against resistant microbial strains (Salimon et al., 2011).
Propiedades
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-5-15(6-4-14)24-11-16(23)22-9-7-13(8-10-22)18-21-20-17(25-18)12-1-2-12/h3-6,12-13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMHWIEVSIYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

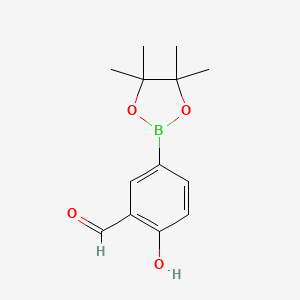
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)
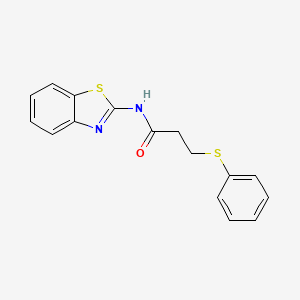

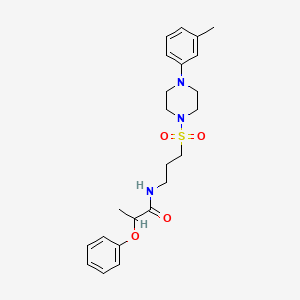
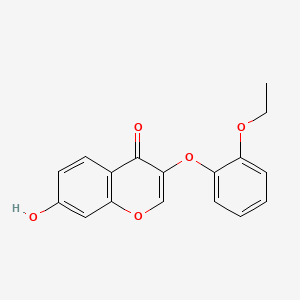
![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)
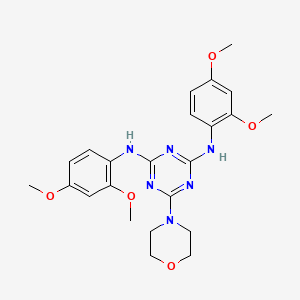


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

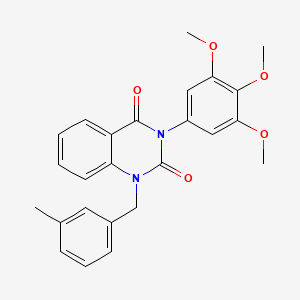
![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)